Product packaging for N,N-Diethyl-1,1,1-trimethylsilylamine(Cat. No.:CAS No. 996-50-9)

N,N-Diethyl-1,1,1-trimethylsilylamine

Cat. No.: B124409
CAS No.: 996-50-9
M. Wt: 145.32 g/mol
InChI Key: JOOMLFKONHCLCJ-UHFFFAOYSA-N
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Description

N,N-Diethyltrimethylsilylamine is a silylating agent used to derivatize polar organic compounds.>N-(trimethylsilyl)diethylamine is an N-silyl compound that is diethylamine in which the amino hydrogen is replaced by a trimethylsilyl group. N-(trimethylsilyl)diethylamine is a derivatisation agent used in gas chromatography/mass spectrometry applications. It has a role as a chromatographic reagent. It derives from a diethylamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H19NSi B124409 N,N-Diethyl-1,1,1-trimethylsilylamine CAS No. 996-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-trimethylsilylethanamine
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InChI

InChI=1S/C7H19NSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3
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InChI Key

JOOMLFKONHCLCJ-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)[Si](C)(C)C
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Molecular Formula

C7H19NSi
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DSSTOX Substance ID

DTXSID5061370
Record name Silanamine, N,N-diethyl-1,1,1-trimethyl-
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Molecular Weight

145.32 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N-Diethyl-1,1,1-trimethylsilylamine
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CAS No.

996-50-9
Record name (Diethylamino)trimethylsilane
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Record name (Diethylamino)trimethylsilane
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Record name Silanamine, N,N-diethyl-1,1,1-trimethyl-
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Record name Silanamine, N,N-diethyl-1,1,1-trimethyl-
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Record name N,N-diethyl-1,1,1-trimethylsilylamine
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Record name (DIETHYLAMINO)TRIMETHYLSILANE
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Significance Within Organosilicon Chemistry

The importance of N,N-Diethyl-1,1,1-trimethylsilylamine in organosilicon chemistry stems primarily from its function as a silylating agent. chemicalbook.comsigmaaldrich.com Silylation, the process of introducing a silyl (B83357) group into a molecule, is a fundamental technique used to modify the properties of organic compounds. This process can increase a compound's volatility, making it more suitable for analysis by gas chromatography, or protect sensitive functional groups during chemical reactions. guidechem.comthermofisher.com

As a silylating agent, this compound is used to protect a variety of functional groups, including alcohols, phenols, amines, carboxylic acids, amides, and thiols. thermofisher.com The reaction involves the replacement of an active hydrogen atom in these functional groups with a trimethylsilyl (B98337) (TMS) group. guidechem.com A key advantage of using this reagent is that the by-product of the reaction is the volatile diethylamine (B46881), which can be easily removed from the reaction mixture. thermofisher.com This contrasts with other silylating agents like chlorotrimethylsilane, which produce hydrogen chloride as a by-product. thermofisher.com

The steric and electronic properties of the substituents on the silicon atom can be adjusted to control the reactivity and the conditions required for both the silylation and the subsequent deprotection steps. thermofisher.com This fine-tuning capability makes silyl protecting groups, including those introduced by this compound, indispensable in modern natural product synthesis. thermofisher.com

Overview of Primary Research Domains

Established Synthetic Pathways

The synthesis of this compound is primarily achieved through direct and well-established chemical reactions.

The most common and direct method for synthesizing this compound involves the reaction of trimethylsilyl chloride with diethylamine (B46881). chemicalbook.comguidechem.com This reaction is a nucleophilic substitution at the silicon atom, where the nitrogen atom of diethylamine displaces the chloride ion from trimethylsilyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

General Reaction Scheme

Reactant 1 Reactant 2 Base Product Byproduct
(CH₃)₃SiCl (CH₃CH₂)₂NH (CH₃CH₂)₃N (CH₃)₃SiN(CH₂CH₃)₂ (CH₃CH₂)₃NH⁺Cl⁻
Trimethylsilyl chloride Diethylamine Triethylamine (B128534) This compound Triethylammonium chloride

To ensure a high yield and purity of the final product, specific reaction conditions are necessary. The synthesis is often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of trimethylsilyl chloride and the product by atmospheric moisture. guidechem.com The choice of base is also critical; common bases include tertiary amines like triethylamine or stronger bases such as sodium hydride. guidechem.com The use of triethylamine results in the formation of triethylammonium chloride, a salt that typically precipitates from the reaction mixture and can be removed by filtration. The reaction is generally performed in an aprotic solvent.

Purification and Isolation Techniques

Following synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and solvent.

Distillation: Fractional distillation is a highly effective method for purifying this compound, which is a liquid at room temperature with a boiling point of 125-126 °C. chemicalbook.com For high purity, a vacuum-jacketed column with a high-efficiency packing material, such as Helipak packing, is recommended. Operating the distillation with a high reflux ratio (e.g., 10:1) enhances the separation of the desired product from impurities with close boiling points. chemicalbook.com

Chromatography: Chromatographic purification of amines can be challenging due to the basic nature of the amino group, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to poor separation and peak tailing. To overcome this, two main strategies are employed:

Modified Mobile Phase: Adding a small amount of a competing base, such as triethylamine, to the eluent can saturate the acidic sites on the silica, allowing the desired amine to elute more cleanly.

Functionalized Stationary Phase: Using an amine-functionalized silica gel (KP-NH) as the stationary phase can effectively mask the acidic silanols, minimizing the undesirable interactions and leading to better separation and higher purity of the collected fractions.

Summary of Purification Techniques

Technique Method Key Considerations
Distillation Fractional Distillation Use of vacuum-jacketed column with Helipak packing; maintain a high reflux ratio (10:1) for optimal separation. chemicalbook.com
Chromatography Column Chromatography To avoid peak tailing on silica gel, use an amine-functionalized stationary phase or add a competing base (e.g., triethylamine) to the mobile phase.

Preparation of Functionalized Derivatives

This compound is not only a synthetic target but also a versatile reagent for creating a variety of functionalized derivatives. It can act as a source for either the trimethylsilyl group or the diethylamino group. chemicalbook.com

The compound is widely used as a silylating agent to introduce a trimethylsilyl protecting group onto polar functional groups like alcohols and amines. guidechem.comchemicalbook.com This protection strategy is fundamental in multi-step organic synthesis.

Furthermore, it participates in numerous reactions leading to new functionalized molecules:

Enamine and Silyl Enol Ether Formation: It is used in the preparation of enamines and silyl enol ethers from aldehydes and ketones. chemicalbook.com

Diethylamino Group Transfer: It can serve as a nucleophilic source of the diethylamino group in various transformations, including conjugate additions and aminoalkylation of aldehydes. chemicalbook.com

Synthesis of Sulfonamides: The diethylamine moiety can be reacted with sulfonyl chlorides to produce N,N-diethyl substituted sulfonamides, a class of compounds with significant medicinal applications. researchgate.net

These reactions highlight the utility of this compound as a precursor for a diverse range of functionalized chemical structures.

Mechanistic Investigations of N,n Diethyl 1,1,1 Trimethylsilylamine Reactivity

Role as an Electrophilic Trimethylsilyl (B98337) Source

The polarity of the silicon-nitrogen (Si-N) bond, with silicon being the electropositive center, allows N,N-Diethyl-1,1,1-trimethylsilylamine to act as an effective electrophilic silylating agent. In this role, it transfers a trimethylsilyl group to various nucleophiles, a process often driven by the formation of the volatile and relatively stable diethylamine (B46881) byproduct. thermofisher.com

Cleavage Reactions of Cyclic Ethers, Esters, Oxazolidines, and Cyclic Acetals

This compound is utilized for the cleavage of various heterocyclic compounds. The reaction mechanism generally involves the initial coordination of the electrophilic silicon atom to a heteroatom (typically oxygen) in the ring, which weakens the ring structure and facilitates nucleophilic attack.

Cyclic Ethers and Acetals: The cleavage of cyclic ethers, such as epoxides, and cyclic acetals proceeds via Lewis acid activation. The trimethylsilyl group coordinates to the ring oxygen, rendering the adjacent carbon atoms more electrophilic. This activation facilitates a nucleophilic attack, either by the diethylamide anion generated in situ or another nucleophile present in the reaction mixture, leading to ring opening. This process is analogous to acid-catalyzed ether cleavage, where protonation activates the ether oxygen. libretexts.orgescholarship.org In the case of unsymmetrical epoxides, the regioselectivity of the attack (at the more or less substituted carbon) depends on whether the mechanism follows an SN1 or SN2 pathway, which is influenced by the reaction conditions and the stability of potential carbocation intermediates. masterorganicchemistry.comchemistrysteps.comlibretexts.org

Esters (Lactones): The reaction with cyclic esters (lactones) demonstrates the reagent's ability to induce cleavage through silylation of the carbonyl oxygen. A notable example is the reaction of this compound with N-Cbz-L-serine-β-lactone. In this case, the initial step is the O-silylation of the carbonyl group, forming a reactive intermediate. The subsequent ring-opening can proceed via two distinct pathways depending on the solvent. In halogenated solvents like chloroform, an acyl-oxygen cleavage occurs, leading to the formation of N-Cbz-L-serine diethylamide. This pathway involves the nucleophilic attack of the diethylamino group on the activated carbonyl carbon. researchgate.net

Oxazolidines: The cleavage of oxazolidines is similarly initiated by the electrophilic silicon atom. In reactions involving 3-substituted-1,3-oxazolidines, silylating agents like chlorosilanes have been shown to react with the ring oxygen. chemistrysteps.com This coordination weakens the C-O bond and promotes the formation of a reactive iminium ion intermediate. This intermediate is then susceptible to nucleophilic attack, resulting in the cleavage of the oxazolidine ring and the formation of a Mannich-type product. chemistrysteps.com this compound is expected to react via a similar mechanism, with the trimethylsilyl group activating the ring for cleavage.

Silylation of Hydroxyl Groups and Alcohols

The silylation of alcohols and other hydroxyl-containing compounds is a primary application of this compound, serving as a method for protecting these functional groups during synthesis. thermofisher.com The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylamine.

The general mechanism is a nucleophilic substitution at the silicon center. The alcohol displaces the diethylamino group, which then acts as a base to deprotonate the resulting oxonium ion. The reaction is driven to completion by the removal of the volatile diethylamine byproduct. The reactivity of the silylating agent can be tuned by the substituents on the silicon atom; however, for this compound, the reactivity is generally considered moderate. thermofisher.com

SubstrateProductConditionsYieldReference
Primary/Secondary AlcoholAlkoxytrimethylsilaneNeat or inert solventNearly quantitative gelest.com
Tertiary AlcoholAlkoxytrimethylsilaneSlower reaction, may require warmingVariable gelest.com

Role as a Nucleophilic Diethylamino Source

The Si-N bond in this compound can also cleave in a manner that allows the diethylamino group, [N(CH₂CH₃)₂]⁻, to act as a nucleophile. This reactivity is particularly useful for introducing a diethylamino moiety into a molecule.

Diethylamino Group Transfer Reactions

This compound serves as a convenient reagent for transferring a diethylamino group to an electrophilic carbon center. This is exemplified in its reactions with strained heterocyclic compounds and activated carbonyl systems.

In the reaction with N-Cbz-L-serine-β-lactone, the choice of an aprotic solvent like acetonitrile favors an alkyl-oxygen cleavage pathway. researchgate.net Here, the diethylamino group acts as a nucleophile, attacking the β-carbon of the lactone in an SN2-type reaction. This results in the opening of the lactone ring to form N-Cbz-β-(N,N-diethylamino)-L-alanine trimethylsilyl ester. Subsequent hydrolysis yields the corresponding β-amino acid derivative. researchgate.net This transformation is a clear example of a diethylamino group transfer where the silylamine provides the nucleophilic amine.

SubstrateReagentSolventMajor ProductCleavage TypeYield (%)
N-Cbz-L-serine-β-lactoneMe₃SiNEt₂AcetonitrileN-Cbz-β-(N,N-diethylamino)-L-alanine derivativeAlkyl-oxygen75
N-Cbz-L-serine-β-lactoneMe₃SiNEt₂ChloroformN-Cbz-L-serine diethylamideAcyl-oxygen70
N-Cbz-L-serine-β-lactoneMe₃SiN(Me)₂AcetonitrileN-Cbz-β-(N,N-dimethylamino)-L-alanine derivativeAlkyl-oxygen78
N-Cbz-L-serine-β-lactoneMe₃SiN(Me)₂ChloroformN-Cbz-L-serine dimethylamideAcyl-oxygen72

Data sourced from Tetrahedron Letters, 35(41), 7605–7608 (1994). researchgate.net

Another important class of reactions is the conjugate addition (or Michael addition) to α,β-unsaturated carbonyl compounds. wikipedia.org Secondary amines are known to add to systems like enones to form β-aminocarbonyl compounds. wikipedia.org In this context, this compound can act as a precursor to the diethylamine nucleophile, which adds to the β-position of the activated alkene. The reaction generates an enolate intermediate which is subsequently silylated by the TMS group, leading to the formation of a silyl (B83357) enol ether.

Formation of Beta-Amino Enol Silyl Ethers and Amides

The dual reactivity of this compound is elegantly harnessed in reactions that lead to the formation of β-amino derivatives. As discussed, the conjugate addition of the diethylamino group to an α,β-unsaturated ester or ketone generates a metal enolate. This enolate can then be trapped by the electrophilic trimethylsilyl moiety (from a second equivalent of the reagent or from the initial adduct) to form a stable β-amino silyl enol ether. These silyl enol ethers are valuable synthetic intermediates. worktribe.com

Furthermore, the reaction of silylamines with esters can lead to the formation of amides, a process known as aminolysis. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the alkoxy group. chemistrysteps.com The reaction with this compound can thus be used to convert esters into N,N-diethylamides. The reaction with the β-lactone in chloroform, yielding N-Cbz-L-serine diethylamide, is a prime example of this amide formation. researchgate.net

Reaction with Amines and Nitrogenous Compounds

This compound can react with primary and secondary amines in a process that can be described as a trans-silylation or N-silylation. This reaction involves the transfer of the trimethylsilyl group from the diethylamine to the substrate amine.

The reaction is an equilibrium process: (CH₃)₃Si-NEt₂ + R₂NH ⇌ (CH₃)₃Si-NR₂ + Et₂NH

The position of the equilibrium is typically driven by the relative volatilities of the amines. Diethylamine has a boiling point of 55.5 °C, so if the substrate amine (R₂NH) is less volatile, the equilibrium can be shifted towards the products by distilling off the diethylamine as it is formed. This method is particularly useful for the silylation of less volatile primary or secondary amines, protecting the N-H bond for subsequent reactions. Silylation of primary amines can be achieved selectively under mild conditions. gelest.com The resulting N-silylated amines have modified reactivity and are often used as intermediates in further synthetic steps. semanticscholar.org

Silylation of Primary and Aromatic Amines

This compound is an effective reagent for the silylation of primary and aromatic amines, a crucial step in organic synthesis for protecting the N-H group. The reaction proceeds through a nucleophilic substitution mechanism at the silicon center. The lone pair of electrons on the nitrogen atom of the primary or aromatic amine attacks the electrophilic silicon atom of this compound. This forms a transient, pentacoordinate silicon intermediate. The subsequent collapse of this intermediate involves the cleavage of the Si-N bond of the original silylating agent, releasing diethylamine as a volatile byproduct. The driving force for the reaction is the formation of a more stable silylated amine and the removal of the diethylamine byproduct, which can be facilitated by heating. researchgate.net

The general procedure involves reacting the amine substrate with a slight excess of this compound, either neat or in an inert solvent. The reaction progress can be monitored by the cessation of diethylamine evolution. Mild warming is often sufficient to drive the reaction to completion. researchgate.netgelest.com

Table 1: Silylation of Various Amines with this compound
Amine SubstrateProductTypical Reaction Conditions
AnilineN-(trimethylsilyl)anilineNeat or in Toluene, 60-80°C
n-ButylamineN-butyl-1,1,1-trimethylsilylamineNeat, Room Temperature to 50°C
BenzylamineN-benzyl-1,1,1-trimethylsilylamineNeat or in THF, 40-60°C
p-Toluidine4-Methyl-N-(trimethylsilyl)anilineIn Toluene, 70-90°C

Conversion to N,N-Bis(trimethylsilyl)amine Derivatives

Primary amines (R-NH₂) possess two reactive N-H protons, both of which can be substituted with a trimethylsilyl group. This compound can be used to achieve this double silylation, converting a primary amine into its corresponding N,N-bis(trimethylsilyl) derivative. The reaction proceeds in a stepwise manner. The first silylation event yields the N-monosilylated amine (R-NHTMS), as described in the section above. Under more forcing conditions, such as an excess of the silylating agent and/or higher temperatures, the remaining N-H proton of the monosilylated intermediate can undergo a second silylation. rsc.org

The reactivity of the N-monosilylated amine is generally lower than the parent primary amine due to increased steric hindrance and altered electronics. However, the potent nature of this compound allows for the second silylation to proceed to completion, yielding the thermodynamically stable N,N-bis(trimethylsilyl)amine. This transformation is particularly useful for rendering primary amines more volatile for gas chromatography or for creating highly non-nucleophilic bases after deprotonation. rsc.org

Table 2: Double Silylation of Primary Amines
Primary Amine SubstrateProductRequired Conditions
MethylamineN-Methyl-N-(trimethylsilyl)-1,1,1-trimethylsilylamine>2 equivalents of silylating agent, elevated temperature
EthylamineN-Ethyl-N-(trimethylsilyl)-1,1,1-trimethylsilylamine>2 equivalents of silylating agent, reflux
PropylamineN-Propyl-N-(trimethylsilyl)-1,1,1-trimethylsilylamine>2 equivalents of silylating agent, reflux

Addition Reactions with Isocyanates

This compound undergoes addition reactions with isocyanates (R-N=C=O). The nitrogen atom of the silylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. google.comresearchgate.net This initial attack forms a zwitterionic intermediate.

This intermediate is unstable and rapidly rearranges. The most plausible pathway involves the transfer of the trimethylsilyl group from the diethylamino nitrogen to the oxygen atom of the former carbonyl group. This intramolecular silyl transfer results in the formation of a silyl-substituted urea derivative, specifically a 1,1-diethyl-3-substituted-2-(trimethylsilyl)urea. These silyl-ureas are themselves useful synthetic intermediates.

Table 3: Addition of this compound to Isocyanates
Isocyanate SubstrateResulting Silyl-Urea Product
Phenyl isocyanate1,1-Diethyl-3-phenyl-2-(trimethylsilyl)urea
Methyl isocyanate1,1-Diethyl-3-methyl-2-(trimethylsilyl)urea
Ethyl isocyanate1,1,3-Triethyl-2-(trimethylsilyl)urea

Generation of Phosphonochloridates

While direct reaction data is scarce, a synthetically valuable role for this compound is in the generation of phosphonochloridates from phosphonic acids. Phosphonochloridates are important intermediates, particularly in the synthesis of phosphonopeptides. nih.gov A common method for their preparation involves the chlorination of phosphonic acid mono- or diesters. mdpi.com The use of silyl esters in this context is a well-established strategy known as the McKenna reaction. nih.govd-nb.info

The proposed mechanistic pathway involves two steps:

Silylation of the Phosphonic Acid: The phosphonic acid (R-P(O)(OH)₂) is first treated with two or more equivalents of this compound. The silylamine reacts with the acidic P-OH groups to form a bis(trimethylsilyl) phosphonate ester (R-P(O)(OTMS)₂), with two equivalents of diethylamine formed as a byproduct. This silylated intermediate is more soluble in organic solvents and is highly reactive towards chlorinating agents.

Chlorination: The in situ generated bis(trimethylsilyl) phosphonate is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The trimethylsilyl group is an excellent leaving group in the presence of a source of chloride. The reaction proceeds via nucleophilic substitution at the phosphorus center, displacing the trimethylsilyloxy groups to form the phosphonic dichloride (R-P(O)Cl₂) and volatile byproducts like trimethylsilyl chloride and sulfur dioxide.

This two-step, one-pot procedure provides a mild and efficient route to phosphonochloridates from their corresponding acids.

Catalytic and Mediating Roles

Beyond its use as a stoichiometric silylating agent, this compound can also function as a mediator or base catalyst in carbon-carbon bond-forming reactions.

Mediation of 1,4-Conjugate Additions

The Michael addition, or 1,4-conjugate addition, is a fundamental C-C bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org This reaction is typically catalyzed by a base. This compound can serve as an effective non-nucleophilic Brønsted base to mediate this transformation. researchgate.net

The mechanism involves the deprotonation of a pronucleophile, such as a 1,3-dicarbonyl compound, by the silylamine. The nitrogen atom abstracts an acidic proton from the carbon positioned between the two carbonyl groups, generating a stabilized enolate and diethylammonium trimethylsilyl cation. This enolate then acts as the Michael donor, attacking the β-carbon of the Michael acceptor. Subsequent proton transfer, likely from the formed diethylammonium ion, neutralizes the resulting enolate to yield the 1,5-dicarbonyl adduct and regenerate the amine, completing the catalytic cycle.

Table 4: Representative Michael Addition Mediated by a Base
Michael Donor (Pronucleophile)Michael AcceptorPotential Product
Diethyl malonateMethyl vinyl ketoneDiethyl 2-(3-oxobutyl)malonate
AcetylacetoneAcrylonitrile4-Acetyl-5-oxohexanenitrile
Ethyl acetoacetateMethyl acrylateEthyl 2-acetyl-4-methoxy-4-oxobutanoate

Alternatively, the silylamine can mediate a Mukaiyama-Michael reaction. princeton.edunih.gov In this variant, the silylamine first reacts with a ketone or aldehyde to form a silyl enol ether. This silyl enol ether then acts as the nucleophile in a Lewis acid-catalyzed 1,4-addition to the Michael acceptor.

Direct 1,4-Addition of Aldehydes to Electron-Deficient Olefins

The conjugate addition of aldehydes to electron-deficient olefins, such as nitroalkenes, is a powerful method for constructing functionalized molecules. nih.govmetu.edu.tr The predominant mechanism for this transformation in organocatalysis involves the formation of a nucleophilic enamine intermediate from the aldehyde and a primary or secondary amine catalyst.

As a tertiary amine, this compound cannot form an enamine. Its role in this reaction is therefore limited to that of a Brønsted base. It can, in principle, deprotonate the aldehyde at the α-position to generate an enolate. This enolate could then add to the electron-deficient olefin in a Michael-type fashion.

However, this approach is often complicated by a major side reaction: the self-condensation of the aldehyde (the aldol reaction), which is also base-catalyzed. nih.gov For this reason, the use of simple tertiary amine bases like this compound for this specific transformation is not common. More sophisticated catalytic systems, typically employing chiral secondary amines, are favored as they operate through the enamine pathway, which minimizes self-condensation and allows for high stereocontrol. metu.edu.tr

Compound Index

Table 5: List of Compounds
Compound Name
This compound
Trimethylsilyl chloride
Diethylamine
Aniline
n-Butylamine
Benzylamine
p-Toluidine
Methylamine
Ethylamine
Propylamine
Phenyl isocyanate
Methyl isocyanate
Ethyl isocyanate
Phosphonic acid
Thionyl chloride
Oxalyl chloride
Trimethylsilyl chloride
Diethyl malonate
Methyl vinyl ketone
Acetylacetone
Acrylonitrile
Ethyl acetoacetate
Methyl acrylate
Nitroethylene

Activation of Trifluoromethylacetophenone Adducts in Trifluoromethylation

The direct trifluoromethylation of carbonyl compounds is a critical transformation in the synthesis of valuable organofluorine molecules. mdpi.com Reagents such as (trifluoromethyl)trimethylsilane (TMSCF3) are widely used for this purpose, requiring activation by a catalytic amount of a fluoride source or other Lewis bases. mdpi.com While specific mechanistic studies detailing the use of this compound in activating trifluoromethylacetophenone adducts are not extensively documented, a general mechanism can be proposed based on the known reactivity of related systems.

The process is initiated by a nucleophilic activator that attacks the silicon atom of TMSCF3, generating a hypervalent silicon intermediate. This intermediate liberates the trifluoromethyl anion (CF3-), which is the active nucleophile. In the context of ketones, this nucleophile attacks the carbonyl carbon.

A plausible mechanism involving a silylamine like this compound would involve the silylamine acting as a base or nucleophilic catalyst. It could facilitate the formation of a more reactive nucleophilic trifluoromethylating species from a precursor like TMSCF3. This species then reacts with the ketone to form an alkoxide intermediate. This alkoxide, being a stronger base, can then react with another molecule of the silylating agent (or the initial TMSCF3) to complete the cycle, resulting in the formation of a trifluoromethylated silyl ether and regenerating the active catalyst. mdpi.com This process allows for the efficient 1,2-addition of the trifluoromethyl group to the ketone. mdpi.com

Comparative Reactivity and Selectivity

Steric and Electronic Effects on Silyl Protecting Group Reactivity

This compound serves as a reagent to introduce the trimethylsilyl (TMS) protecting group. The reactivity of silylating agents and the stability of the resulting silyl ethers are profoundly influenced by steric and electronic factors associated with the substituents on the silicon atom. ccspublishing.org.cn

Steric Effects: The TMS group, consisting of three methyl groups attached to a silicon atom, is the smallest and least sterically hindered of the common alkylsilyl protecting groups. wikipedia.org The order of increasing steric bulk is generally TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). chem-station.com This low steric hindrance allows TMS reagents to react rapidly and to protect sterically congested hydroxyl groups where bulkier silylating agents may fail. chem-station.com However, this high reactivity comes at the cost of selectivity; bulkier reagents like TBS or TIPS can selectively protect primary alcohols in the presence of more hindered secondary or tertiary alcohols, a discrimination that is difficult to achieve with TMS. chem-station.com

Electronic Effects: The silicon atom is more electropositive than carbon, and the Si-C bonds are longer than C-C bonds (approx. 1.95 Å vs 1.54 Å). libretexts.org This reduces steric crowding around the silicon center and makes it more accessible to nucleophilic attack. libretexts.org The three methyl groups of the TMS moiety are electron-donating, which influences the stability of the resulting trimethylsiloxy group. Once formed, the trimethylsiloxy group is chemically inert and does not participate in hydrogen bonding, which increases the volatility of the protected compound. wikipedia.org

Hydrolytic Stability Profiles and Cleavage Mechanisms

The utility of a silyl protecting group is defined by both the ease of its installation and the conditions required for its removal. TMS ethers, formed from reagents like this compound, are the most labile of the common silyl ethers. chem-station.com They are highly susceptible to hydrolysis under both acidic and basic conditions. ccspublishing.org.cnorganic-chemistry.org This lability makes the TMS group suitable for temporary protection but not for multi-step syntheses requiring robust protecting groups. chem-station.com

The relative hydrolytic stability of silyl ethers increases significantly with the steric bulk of the substituents on the silicon atom. This trend is a direct consequence of the steric hindrance impeding the approach of a nucleophile or solvent to the silicon center.

Relative Hydrolytic Stability:

Acidic Conditions: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) wikipedia.org

Basic Conditions: TMS (1) < TES (10-100) < TBS ≈ TBDPS (20,000) < TIPS (100,000) wikipedia.org

Silyl GroupAbbreviationRelative Stability (Acidic)Relative Stability (Basic)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Cleavage Mechanisms:

Acid-Catalyzed Cleavage: The mechanism involves initial protonation of the silyl ether oxygen, making it a better leaving group. A nucleophile, typically water or an alcohol, then attacks the silicon atom in an SN2-like process to yield the deprotected alcohol and a silyl byproduct.

Base- and Fluoride-Mediated Cleavage: Deprotection can be achieved with aqueous bases, but the most common method involves a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). wikipedia.org The fluoride anion acts as a potent nucleophile that attacks the silicon atom, forming a stable pentacoordinate intermediate. organic-chemistry.org This intermediate then collapses, breaking the Si-O bond to release the alkoxide, which is subsequently protonated upon workup. The high efficacy of fluoride for cleavage is driven by the formation of the very strong Si-F bond. chem-station.com

Comparison with Other Silylating Reagents

N,N-Diethyl-1,1,1-trimethylslylamine is one of several reagents available for introducing the TMS group, each with distinct advantages concerning reactivity, byproducts, and handling.

Trimethylsilyl Chloride (TMS-Cl): This is a common and inexpensive reagent. However, its reaction with alcohols produces corrosive hydrogen chloride (HCl), which must be neutralized by a base like triethylamine (B128534) or pyridine. The resulting ammonium salt precipitate can sometimes complicate purification.

Hexamethyldisilazane (B44280) (HMDS): HMDS is a less reactive reagent than TMS-Cl and often requires an acid catalyst (e.g., a small amount of TMS-Cl) to proceed at a reasonable rate. The byproduct is ammonia (B1221849) (NH3), which is basic and volatile.

Bis(trimethylsilyl)acetamide (BSA) and Bis(trimethylsilyl)trifluoroacetamide (BSTFA): These are powerful silylating agents that are highly reactive, capable of silylating even less reactive functional groups like amides. sigmaaldrich.com Their byproducts, acetamide (B32628) and trifluoroacetamide respectively, are neutral and volatile, which simplifies workup procedures. sigmaaldrich.com BSTFA is generally considered more reactive than BSA. registech.com

This compound: This reagent offers moderate reactivity. A key advantage is that its byproduct, diethylamine, is a volatile liquid base. This avoids the formation of solid precipitates (as with TMS-Cl) and the introduction of a strong acid. The reaction is driven to completion by the evaporation of the diethylamine byproduct. This makes it a useful reagent for substrates that are sensitive to acidic conditions or that require mild reaction conditions.

Silylating ReagentFormulaByproductGeneral Reactivity/Notes
Trimethylsilyl Chloride(CH₃)₃SiClHClRequires a base scavenger; byproduct is acidic.
Hexamethyldisilazane((CH₃)₃Si)₂NHNH₃Low reactivity; often requires a catalyst. Byproduct is basic.
Bis(trimethylsilyl)acetamideCH₃C(OSi(CH₃)₃)=NSi(CH₃)₃CH₃CONH₂High reactivity; neutral, volatile byproduct.
N,N-Diethyl-1,1,1-trimethylsilylamine(CH₃)₃SiN(C₂H₅)₂(C₂H₅)₂NHModerate reactivity; basic, volatile liquid byproduct.

Applications in Advanced Organic Synthesis

Protecting Group Chemistry

The introduction of a protecting group is a fundamental concept in organic synthesis, allowing for the selective transformation of a polyfunctional molecule. Silyl (B83357) ethers, formed by the reaction of silylating agents with alcohols, are among the most common and useful protecting groups due to their ease of formation, general stability, and selective removal under specific conditions. N,N-Diethyl-1,1,1-trimethylsilylamine is frequently employed to install the trimethylsilyl (B98337) (TMS) group, one of the simplest silyl protecting groups.

This compound reacts readily with molecules containing active hydrogen atoms, such as those found in alcohols, amines, thiols, and carboxylic acids. The reaction involves the substitution of the acidic proton with a TMS group, forming a more stable, less reactive derivative. colostate.edu This transformation is crucial for preventing unwanted side reactions in subsequent synthetic steps.

Alcohols: Primary, secondary, and tertiary alcohols are efficiently converted to their corresponding trimethylsilyl ethers. This protection is vital when using strongly basic or nucleophilic reagents (e.g., Grignard reagents, organolithiums) that would otherwise deprotonate the alcohol.

Amines: Primary and secondary amines can be protected as N-silylated derivatives. This temporarily removes the nucleophilicity and basicity of the amino group.

Thiols: The highly nucleophilic thiol group can be masked as a trimethylsilyl thioether.

Carboxylic Acids: Carboxylic acids are converted into trimethylsilyl esters, which protects the acidic proton and reduces the electrophilicity of the carbonyl carbon.

The general reaction for the protection of these functional groups is outlined below:

R-XH + (CH₃)₃SiN(C₂H₅)₂ → R-X-Si(CH₃)₃ + HN(C₂H₅)₂

Where X can be O (for alcohols and carboxylic acids), NH or NR' (for amines), or S (for thiols). The reaction is typically driven to completion by the formation of the stable silicon-heteroatom bond and the evaporation of the volatile diethylamine (B46881) byproduct.

Functional GroupSubstrate (R-XH)Protected Product (R-X-TMS)General Conditions
AlcoholR-OHR-O-Si(CH₃)₃Inert solvent (e.g., DCM, THF), Room Temperature
AmineR-NH₂R-NH-Si(CH₃)₃Inert solvent, Room Temperature
ThiolR-SHR-S-Si(CH₃)₃Inert solvent, Room Temperature
Carboxylic AcidR-COOHR-COO-Si(CH₃)₃Inert solvent, Room Temperature

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups that need to be unmasked at different stages. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others. organic-chemistry.org The trimethylsilyl group, installed by this compound, plays a key role in such strategies due to its unique cleavage conditions.

TMS ethers are notably labile under acidic conditions and are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). organic-chemistry.org This reactivity profile distinguishes them from other common protecting groups, enabling selective removal.

Orthogonality with Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. chempep.com TMS ethers are stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, allowing for selective deprotection of the amine while the silyl-protected hydroxyl groups remain intact. chempep.comresearchgate.net

Orthogonality with Benzyl Ethers (Bn): Benzyl ethers are typically removed under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂/Pd-C). organic-chemistry.org TMS ethers are completely stable to these conditions, providing a clear orthogonal relationship.

Orthogonality with Boc: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. wikipedia.org While both Boc and TMS are removed by acid, their relative lability can be exploited. TMS ethers are generally cleaved under milder acidic conditions than those required for Boc group removal. gelest.com However, strong acids like trifluoroacetic acid (TFA), often used for Boc deprotection, will cleave TMS ethers as well. thermofisher.com The primary orthogonality lies in the unique fluoride-mediated cleavage of TMS ethers, which leaves the acid-labile Boc group untouched. nih.govnih.gov

Protecting GroupTypical Cleavage ConditionsStable to TMS Cleavage (Fluoride)?TMS Stable to Cleavage Conditions?
TMS (Trimethylsilyl)Mild Acid (e.g., AcOH) or Fluoride (e.g., TBAF)N/AN/A
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA, HCl) wikipedia.orgYes nih.govnih.govNo (cleaved by strong acid)
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine) chempep.comYesYes researchgate.net
Bn (Benzyl)Hydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.orgYesYes

Stereoselective Transformations

Beyond its role in protection, silylation can be instrumental in controlling the stereochemical course of a reaction. By converting intermediates into bulky silyl derivatives, it is possible to influence the facial selectivity of subsequent bond formations.

The aldol reaction is a powerful carbon-carbon bond-forming reaction that can create up to two new stereocenters. However, the reaction is often reversible (a retro-aldol reaction), which can lead to erosion of the stereochemical integrity of the product. A common strategy to overcome this is to trap the initially formed aldol adduct by in situ silylation of the newly formed hydroxyl group.

In this context, a silylating agent like this compound can be included in the reaction mixture. It reacts rapidly with the magnesium or lithium alkoxide generated upon the addition of an enolate to an aldehyde. This trapping converts the aldolate into a stable trimethylsilyl ether, effectively preventing the retro-aldol reaction and locking in the kinetically favored diastereomer. harvard.edu This technique is particularly valuable in reactions where high diastereoselectivity is achieved under kinetic control, as it allows for the isolation of the desired stereoisomer in high purity. nih.gov The use of bulky "super silyl" groups has been shown to direct highly syn-stereoselective aldol reactions. nih.govscispace.com

A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers. The silylation of a chiral, non-racemic alcohol with this compound is an example of a stereospecific process. The reaction proceeds with retention of configuration at the stereogenic center of the alcohol, as the C-O bond is not broken during the formation of the O-Si bond. This ensures that the stereochemical information from the substrate is faithfully transferred to the protected product.

Furthermore, in intramolecular reactions, a silicon-containing group can direct the stereochemistry of additions. For instance, intramolecular allylation reactions of mixed silyl-substituted acetals can proceed with high diastereoselectivity, where the silicon atom plays a role in the organization of the cyclic transition state. acs.org While not a direct addition of the silylating agent itself, this illustrates the broader principle of using silicon's steric and electronic properties to achieve stereocontrol in addition reactions.

Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA is a multi-step process that relies heavily on a sophisticated and orthogonal protecting group strategy. umich.edu The automated solid-phase synthesis, typically using the phosphoramidite method, requires protection of the exocyclic amino groups of the nucleobases, the phosphate backbone, and the hydroxyl groups of the sugar moiety. nih.gov

In RNA synthesis, the presence of the 2'-hydroxyl group on the ribose sugar presents a significant challenge, as it can interfere with the coupling chemistry and lead to cleavage of the phosphodiester backbone. atdbio.com Therefore, its effective protection is paramount. Silyl ethers, particularly the bulky tert-butyldimethylsilyl (TBDMS) group, are the most common choice for protecting the 2'-OH group. atdbio.comnih.gov

While this compound provides the less sterically hindered and more labile TMS group, the principles of silylation are central to the synthesis process. The "Silyl Method" involves the silylation of nucleobases to increase their solubility in organic solvents and to activate them for glycosylation reactions in the synthesis of nucleosides. researchgate.net Furthermore, transient silylation using reagents like trimethylsilyl chloride is used during certain steps, for example, to temporarily protect hydroxyl groups during the phenoxyacetylation of guanosine. umich.edu The use of a highly reactive silylating agent like this compound could be envisioned for such transient protection schemes where rapid, mild silylation and easy removal are required.

Polymer and Materials Science Applications

The utility of this compound extends beyond organic synthesis into the realm of polymer and materials science, where it is used as a precursor for silicone materials, a coupling agent, and in the synthesis of hydrophobic coatings.

This compound can be utilized in the synthesis of silicon-containing polymers. A notable example is its role in the formation of poly(titaniumcarbodiimide), a precursor for advanced ceramic materials. In a specific synthetic route, tetrakis(diethylamino)titanium is reacted with bis(trimethylsilyl)carbodiimide. mpg.de During this reaction, this compound is formed as a volatile byproduct that is removed by distillation. mpg.de This indicates that the trimethylsilyl group from the carbodiimide and the diethylamino group from the titanium precursor combine and are eliminated, facilitating the formation of the polymeric network.

Furthermore, aminosilanes can act as end-capping or chain-terminating agents in the synthesis of silicone polymers. By reacting with the active ends of a growing polymer chain, they can control the molecular weight and impart specific functionalities to the polymer terminus.

Silane coupling agents are crucial additives in the field of polymer composites, where they enhance the adhesion between inorganic fillers (like silica or glass fibers) and an organic polymer matrix. specialchem.comspecialchem.comresearchgate.net This improved adhesion leads to composite materials with enhanced mechanical properties and durability. nih.gov

While specific research detailing the use of this compound as a coupling agent is not extensive, its chemical structure suggests its potential in this application. The trimethylsilyl group can, upon hydrolysis, form silanol groups that can condense with hydroxyl groups on the surface of inorganic fillers. The diethylamino group, on the other hand, can potentially interact with the polymer matrix, thus bridging the interface between the two dissimilar materials. The general mechanism for aminosilanes involves the hydrolysis of the alkoxy or amino groups to form reactive silanols, which then bond to the inorganic surface.

The creation of hydrophobic surfaces is of great interest for a variety of applications, including self-cleaning coatings, anti-fouling surfaces, and moisture-repellent textiles. Organosilanes are widely used to modify the surface energy of materials and impart hydrophobicity. d-nb.info

This compound can be employed to render hydrophilic surfaces, such as those of glass or silica, hydrophobic. The mechanism involves the reaction of the silylamine with the surface silanol (Si-OH) groups. semi.ac.cn The trimethylsilyl group covalently bonds to the surface oxygen, replacing the polar hydroxyl group with a nonpolar trimethylsilyl group. The diethylamine is released as a byproduct. This surface modification effectively lowers the surface energy, preventing water from wetting the surface and leading to a high water contact angle, a characteristic of hydrophobic materials.

Table 2: Effect of Surface Silylation on Material Properties

PropertyBefore SilylationAfter Silylation with this compound
Surface ChemistryHydrophilic (presence of -OH groups)Hydrophobic (presence of -Si(CH₃)₃ groups)
Water Contact AngleLowHigh
Surface EnergyHighLow
Adhesion of WaterHighLow

Analytical Chemistry Methodologies Utilizing N,n Diethyl 1,1,1 Trimethylsilylamine

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization is a cornerstone technique in GC-MS, employed to improve the analytical properties of compounds that are otherwise not amenable to direct analysis. carlroth.com N,N-Diethyl-1,1,1-trimethylsilylamine is a prominent silylating agent used for this purpose. chemicalbook.com

Analysis of Polar Organic Compounds

Polar organic compounds, which often contain functional groups such as hydroxyl, carboxyl, and amine groups, typically exhibit low volatility and may interact undesirably with the chromatographic column. nih.gov Silylation with this compound replaces the active hydrogen in these functional groups with a trimethylsilyl (B98337) (TMS) group. chemicalbook.com This chemical modification effectively masks the polar nature of the compounds, leading to a significant increase in their volatility and making them suitable for GC-MS analysis. carlroth.comnih.gov This derivatization is essential for the analysis of various classes of polar compounds, including alcohols, phenols, carboxylic acids, and amines.

Enhancement of Volatility for Chromatographic Analysis

The introduction of a trimethylsilyl group by this compound significantly reduces the intermolecular hydrogen bonding that is characteristic of many polar organic compounds. This reduction in polarity directly translates to an increase in the vapor pressure and, consequently, the volatility of the analyte. carlroth.com Enhanced volatility allows for the elution of these compounds at lower temperatures during gas chromatography, which helps to prevent thermal degradation of sensitive analytes and improves peak shape and resolution.

Application in Metabolomics Data Analysis

Metabolomics, the large-scale study of small molecules within biological systems, heavily relies on robust analytical techniques like GC-MS. nih.govnih.gov Derivatization is a critical step in GC-MS-based metabolomics to analyze the wide array of polar metabolites, such as amino acids, organic acids, and sugars. nih.govnih.gov this compound is utilized in this context to convert these non-volatile metabolites into their volatile TMS derivatives. nih.gov This allows for comprehensive metabolic profiling, enabling the identification and quantification of numerous metabolites in complex biological samples. nih.govnih.gov The use of silylating agents like this compound is instrumental in expanding the coverage of the metabolome that can be analyzed by GC-MS. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. chemicalbook.comavantorsciences.com The ¹H NMR spectrum exhibits characteristic signals for the protons of the trimethylsilyl group and the ethyl groups. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbon atoms in these moieties, providing unambiguous evidence for the compound's structure. chemicalbook.comdocbrown.info

Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound.

AtomChemical Shift (ppm)
C140.93
C2125.91
C3107.77
C4125.91
C5107.77
C640.93

Note: This data is based on predicted spectra and may vary from experimental values. hmdb.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. avantorsciences.comthermofisher.comnist.gov Key absorptions include those arising from C-H stretching vibrations of the methyl and ethyl groups. docbrown.info Additionally, vibrations associated with the C-N and Si-N bonds are observed in the fingerprint region of the spectrum, further corroborating the identity of the compound. nist.govdocbrown.info The absence of N-H stretching vibrations is a key feature that distinguishes this tertiary amine from primary and secondary amines. docbrown.info

Mass Spectrometry (MS) Techniques

This compound is widely utilized as a derivatizing agent in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). chemicalbook.comchemicalbook.com Its primary function is to modify polar organic compounds that are otherwise unsuitable for GC-MS analysis due to low volatility or thermal instability. chemicalbook.comchemicalbook.com The process, known as silylation, involves the replacement of an active hydrogen atom in functional groups such as hydroxyls (-OH), amines (-NH), or carboxylic acids (-COOH) with a trimethylsilyl (TMS) group. nist.gov

The derivatization reaction with this compound offers several advantages for MS analysis. By replacing polar hydrogens, the intermolecular hydrogen bonding is eliminated, which increases the volatility of the analyte and reduces its boiling point, allowing it to pass through the gas chromatograph. chemicalbook.com The resulting TMS derivatives are also more thermally stable, preventing decomposition at the high temperatures of the GC injection port and column.

From a mass spectrometry perspective, the introduction of the TMS group provides distinct and predictable fragmentation patterns. The TMS group itself is easily identifiable, and its presence often directs the fragmentation of the parent molecule in a way that yields structurally significant ions. This facilitates the interpretation of mass spectra and enhances the confidence in compound identification. The molecular ion peak (M+) is often more prominent in the silylated derivative compared to the underivatized polar compound, which is crucial for determining the molecular weight.

The table below outlines the properties of this compound relevant to its application in mass spectrometry.

PropertyValueCitation
Molecular Formula C₇H₁₉NSi thermofisher.comfishersci.com
Molecular Weight 145.32 g/mol fishersci.com
Boiling Point 125-126 °C chemicalbook.comfishersci.com
Primary Use in MS Silylating/Derivatizing Agent chemicalbook.comchemicalbook.com
Target Analytes Polar Organic Compounds (e.g., alcohols, amines, carboxylic acids) chemicalbook.comchemicalbook.com

X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) Spectroscopy in Interfacial Analysis

Beyond its use in GC-MS, the reactivity of this compound is leveraged in surface science, where the resulting chemical changes at interfaces are probed using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are invaluable for confirming the successful modification of a surface and characterizing the resulting chemical layer.

Fourier-Transform Infrared (FTIR) Spectroscopy is a non-destructive technique used to identify chemical bonds within a sample by measuring the absorption of infrared radiation. nih.gov In the context of interfacial analysis, Attenuated Total Reflectance (ATR)-FTIR is particularly useful due to its surface sensitivity. d-nb.info When a surface is treated with this compound to create a silylated layer, FTIR can be used to verify the reaction. The resulting spectrum would show characteristic absorption bands corresponding to the newly formed bonds, such as Si-C and Si-O-Surface linkages, and the disappearance of bands from the original surface functional groups (e.g., a broad O-H stretch). The product's own infrared spectrum serves as a reference for the expected bond vibrations. thermofisher.comavantorsciences.com

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface analysis technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material. d-nb.info If a substrate is modified with this compound, XPS can unequivocally confirm the presence and chemical environment of the elements introduced. An XPS survey scan would detect the presence of Silicon (Si), Nitrogen (N), and Carbon (C) from the silylating agent. High-resolution scans of specific elements would provide more detailed chemical state information. For instance, the binding energy of the Si 2p peak would confirm the formation of a siloxane (Si-O) or other silicon bond, while the N 1s spectrum would characterize the state of the diethylamine (B46881) group. d-nb.info This level of detail is crucial for understanding the reaction mechanism and the structure of the modified interface.

The following table summarizes the expected analytical signals for detecting surface modification by this compound.

Analytical TechniqueFunctional Group/ElementExpected Signal/Characteristic PeakCitation
FTIR Spectroscopy C-H (in alkyl groups)~2850-2960 cm⁻¹ (stretch) d-nb.info
Si-C (in TMS group)~1250 cm⁻¹, ~840 cm⁻¹ (rocking/bending) d-nb.info
N-C (in diethyl group)~1000-1250 cm⁻¹ (stretch) nih.gov
XPS C 1s~285.0 eV (C-C/C-H), ~286.0 eV (C-N/C-Si) d-nb.info
N 1s~399.0 - 401.0 eV (Amine/Amide) d-nb.info
Si 2p~102.0 eV (Si-O), ~100.5 eV (Si-C)

Emerging Research Frontiers and Interdisciplinary Applications

Electrochemical Applications

N,N-Diethyl-1,1,1-trimethylsilylamine, also known by the acronyms EMSA or DETMSA, has been identified as a highly effective electrolyte additive in next-generation battery technologies. Its primary functions are to enhance the stability and cycling performance of high-voltage cathodes and to mitigate the degradation processes that typically limit battery lifespan.

Role as an Electrolyte Additive in Lithium-Ion Batteries

Research has demonstrated that the introduction of small quantities of this compound into the electrolyte of lithium-ion batteries (LIBs) significantly improves their electrochemical performance, especially those utilizing high-voltage cathodes like spinel LiNi₀.₅Mn₁.₅O₄. nih.govnih.gov In one study, the addition of just 0.5 wt.% of the additive, referred to as EMSA, to a standard carbonate-based electrolyte resulted in a dramatic enhancement of the battery's cycling stability. nih.govnumberanalytics.com Cells containing the additive showed a discharge capacity retention of 84.9% after 500 cycles at room temperature, a notable improvement from the 76.1% retention in cells without the additive. nih.gov The effect was even more pronounced at elevated temperatures (55 °C), where capacity retention after 100 cycles jumped from 52.4% to 94.8% with the additive present. nih.govnih.gov

This improvement is attributed to the additive's ability to form a stable and favorable solid electrolyte interphase (SEI) on the electrode surfaces. numberanalytics.com A modified surface film created by the additive facilitates charge transfer, leading to superior cycling performance. nih.govnumberanalytics.com The benefits extend to sodium-ion batteries (NIBs) as well, where the use of this compound (referred to as DETMSA) as an additive nearly doubled the performance of a standard electrolyte, with approximately 80% capacity retention after 500 cycles. nih.gov

Table 1: Performance Improvement of LiNi₀.₅Mn₁.₅O₄/Li Cells with EMSA Additive
ConditionElectrolyteCyclesCapacity RetentionReference
25 °C, 1C rateStandard50076.1% nih.gov
25 °C, 1C rate0.5 wt.% EMSA50084.9% nih.gov
55 °C, 0.5C rateStandard10052.4% nih.gov
55 °C, 0.5C rate0.5 wt.% EMSA10094.8% nih.gov

Hydrofluoric Acid Scavenging Mechanisms in Battery Systems

This compound functions as an effective HF scavenger. nih.gov The mechanism relies on the high reactivity of the silicon-nitrogen (Si-N) bond within the molecule. This bond is readily cleaved by Lewis acids such as HF. nih.gov The silylamine reacts with HF, neutralizing the acid and preventing it from attacking the sensitive components of the battery. nih.govnih.gov Analytical techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR), Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), and X-ray Photoelectron Spectroscopy (XPS) have confirmed that the additive alleviates the dissolution of Mn and Ni ions from the cathode and reduces electrolyte decomposition. nih.govnih.gov By removing HF, the additive significantly enhances the stability of the cathode/electrolyte interface, which is crucial for long-term cycling stability at high voltages. nih.govnumberanalytics.com

Computational Chemistry and Theoretical Modeling

The reactivity and function of this compound have also been explored through the lens of computational chemistry. Theoretical modeling provides a molecular-level understanding of the chemical transformations that make this compound a valuable reagent and additive.

Mechanistic Insights into Si-N Bond Transformations

The key to the functionality of this compound is the reactivity of its Si-N bond. Computational studies on related aminosilanes have provided insights into the mechanisms of Si-N bond transformation. In contexts like atomic layer deposition (ALD), the cleavage of the Si-N bond is often catalyzed by surface hydroxyl (-OH) groups. nih.gov Theoretical investigations into iron-catalyzed reactions of silazanes (compounds containing Si-N bonds) show that the activation of the Si-N bond can proceed under mild conditions. nih.gov Kinetic analysis combined with computational modeling can elucidate the reaction pathways, including potential transition states and decomposition routes. nih.gov For instance, in the pyrolysis of triethylamine (B128534), a related amine, calculations have identified the N,N-diethyl radical as the most stable intermediate, clarifying the subsequent reaction pathways. researchgate.net These types of studies are crucial for understanding how the Si-N bond in this compound is cleaved during processes like HF scavenging. nih.gov

Ligand Effects and Stereoselective Pathways

The ethyl and trimethylsilyl (B98337) groups attached to the nitrogen atom in this compound are ligands that influence its reactivity and stereochemistry. Computational studies on aminosilane (B1250345) precursors have shown that ligand size affects reaction energetics. nih.gov While specific stereoselective reactions involving this compound are not extensively detailed in computational literature, studies on analogous systems demonstrate the importance of ligands. For example, in palladium-catalyzed Stille couplings, the choice of ligand has been shown to be critical in preventing the loss of stereochemistry in the products. nih.gov This highlights the principle that the nature of the groups attached to the reactive center can dictate the geometric outcome of a reaction. This compound is used in stereospecific addition reactions, where the bulky trimethylsilyl group and the ethyl groups can play a role in directing the approach of reactants to achieve a desired stereochemical outcome. chemicalbook.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. numberanalytics.com It has been widely applied to understand the mechanisms of reactions involving silicon and nitrogen compounds. DFT calculations can predict reaction pathways, identify intermediates, and determine the activation energies for bond-breaking and bond-forming steps. numberanalytics.comnih.gov For example, DFT studies have been used to model the N=N bond cleavage by tantalum hydride complexes and bis-silylenes, providing detailed mechanistic insights that complement experimental findings. nih.govnih.gov Similarly, DFT has been employed to study the cleavage of R₂N-CN bonds by a molybdenum silyl (B83357) catalyst, identifying the rate-determining step of the catalytic cycle. acs.org In the context of this compound, DFT calculations can model its interaction with HF, elucidating the energetics of the Si-N bond cleavage and the subsequent formation of new, more stable products, thereby confirming its efficacy as an acid scavenger in battery systems. nih.gov

Biochemical and Biomolecule Modification

The strategic chemical modification of biomolecules is a cornerstone of modern biochemical and pharmaceutical research. This compound is emerging as a valuable reagent in this field, particularly for the introduction of trimethylsilyl groups to proteins.

Protein Modification via Trimethylsilyl Group Transfer

This compound serves as an effective agent for the silylation of proteins, a process that involves the transfer of a trimethylsilyl (TMS) group to reactive functional groups on amino acid residues. This modification can alter the protein's physicochemical properties, such as solubility and stability, and is a valuable tool in proteomics research for mass spectrometry analysis. The primary targets for silylation on a protein are the nucleophilic side chains of amino acids like lysine (B10760008), serine, threonine, and tyrosine, as well as the N-terminal amino group.

The reaction mechanism involves the nucleophilic attack of a deprotonated functional group on the protein (e.g., the amino group of lysine or the hydroxyl group of serine) on the silicon atom of this compound. The diethylamine (B46881) group acts as a leaving group, resulting in the formation of a silylated amino acid residue. The volatility of the diethylamine by-product facilitates its removal from the reaction mixture.

Table 1: Potential Amino Acid Residue Modification with this compound

Amino Acid ResidueReactive Functional GroupPotential Silylation Product
Lysineε-amino group (-NH₂)Nε-trimethylsilyl-lysine
SerineHydroxyl group (-OH)O-trimethylsilyl-serine
ThreonineHydroxyl group (-OH)O-trimethylsilyl-threonine
TyrosinePhenolic hydroxyl group (-OH)O-trimethylsilyl-tyrosine
Aspartic AcidCarboxyl group (-COOH)O-trimethylsilyl-aspartate
Glutamic AcidCarboxyl group (-COOH)O-trimethylsilyl-glutamate
N-terminusα-amino group (-NH₂)Nα-trimethylsilyl

This table is illustrative and the extent of modification can depend on reaction conditions and protein structure.

Detailed research into the precise conditions and selectivity of this compound for specific protein modifications is an active area of investigation. The ability to control the degree and location of silylation is crucial for its application in structural biology and proteomics.

Green Chemistry and Sustainable Synthesis

The principles of green chemistry advocate for the use of environmentally benign solvents and processes. This compound is finding a role in this paradigm, particularly when used in innovative reaction media like supercritical carbon dioxide.

Supercritical Carbon Dioxide as a Reaction Medium

Supercritical carbon dioxide (scCO₂) is a state of CO₂ where it is held at or above its critical temperature and pressure. In this state, it exhibits properties of both a liquid and a gas, making it an excellent solvent for a wide range of chemical reactions. Its non-toxic, non-flammable nature, and the ease of its removal from the reaction products by simple depressurization, position it as a superior green alternative to traditional volatile organic solvents.

The use of scCO₂ as a medium for reactions involving this compound offers several advantages. The high diffusivity and low viscosity of scCO₂ can enhance reaction rates by overcoming mass transfer limitations. Furthermore, the solubility of reactants and the course of the reaction can be fine-tuned by adjusting the pressure and temperature of the system. Research into the phase behavior of structurally similar compounds, such as N,N-diethylaniline, in scCO₂ indicates a Type-I phase behavior, which is characterized by complete miscibility of the components in the supercritical region. This suggests that reactions with this compound in scCO₂ can be conducted in a single, homogeneous phase, which can lead to improved selectivity and yield.

Table 2: Properties of Supercritical Carbon Dioxide as a Reaction Medium

PropertyValue/DescriptionImplication for Synthesis
Critical Temperature31.1 °CMild operating conditions
Critical Pressure73.8 bar (1070 psi)Requires specialized high-pressure equipment
ToxicityLowEnvironmentally benign
FlammabilityNon-flammableEnhanced process safety
Tunable DensityVaries with pressure and temperatureAllows for control over solvent strength and reaction selectivity
MiscibilityGood for nonpolar and some polar compoundsCan create a homogeneous reaction environment

While the application of this compound in scCO₂ is a promising area of green chemistry, detailed studies on specific reaction kinetics, yields, and scalability are necessary to fully realize its industrial potential.

Conclusion and Future Perspectives

Summary of Research Advances

Research surrounding N,N-Diethyl-1,1,1-trimethylsilylamine has solidified its importance as a reagent in organic synthesis. Key advancements include its use in the protection of sensitive functional groups, enabling complex molecular architectures to be assembled with greater efficiency. guidechem.com It is widely employed in pharmaceutical and agrochemical research and development for this purpose. guidechem.com

Recent studies have also begun to uncover its potential as a precursor in materials science. Notably, it has been utilized in the synthesis of specialty silicon-containing materials, hinting at a broader scope of application beyond traditional organic chemistry. guidechem.com The industrial production of this compound is typically achieved through the reaction of trimethylsilyl (B98337) chloride with diethylamine (B46881), ensuring its availability for various research and commercial applications. guidechem.com

Interactive Data Table: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC7H19NSi
Molecular Weight145.32 g/mol
AppearanceColorless to slightly yellow liquid
OdorMild amine-like
Boiling Point125-126 °C
Melting Point-10 °C
Flash Point10 °C
Density0.767 g/mL at 25 °C

Unexplored Reactivity and Synthetic Opportunities

While its role as a silylating agent is well-documented, the full spectrum of this compound's reactivity remains an area ripe for investigation. The presence of both a nucleophilic nitrogen and a silicon center suggests possibilities for its use in novel catalytic cycles. Its potential as a mild and selective base in various organic transformations is an avenue that warrants further exploration.

Furthermore, the diethylamino group could be leveraged in multicomponent reactions to introduce both the silyl (B83357) moiety and the amino functionality in a single step, offering a streamlined approach to the synthesis of complex nitrogen-containing molecules. The development of new synthetic methodologies centered around this reagent could lead to more efficient and atom-economical chemical processes.

Potential for Novel Materials and Applications

The application of this compound as a precursor for advanced materials represents a particularly exciting frontier. Its silicon and nitrogen content makes it a candidate for the synthesis of silicon nitride (Si3N4) and silicon carbonitride (SiCN) ceramics. These materials are known for their exceptional thermal stability, hardness, and chemical resistance, making them valuable in high-performance applications such as aerospace components and cutting tools.

Moreover, the incorporation of this silylamine into polymer structures could lead to the development of novel silicon-containing polymers with tailored properties. These materials could exhibit enhanced thermal stability, gas permeability, or unique surface properties, finding applications in areas ranging from advanced membranes to specialized coatings. The ability to precisely introduce silicon-nitrogen bonds into a polymer backbone opens up possibilities for creating materials with functionalities that are not achievable with traditional organic polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.